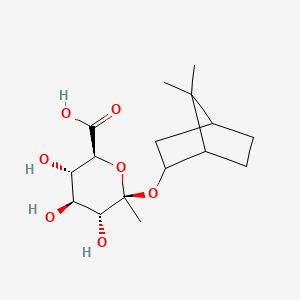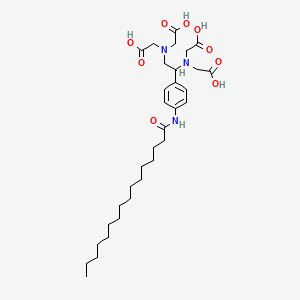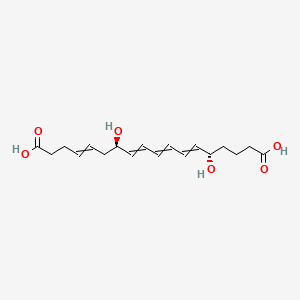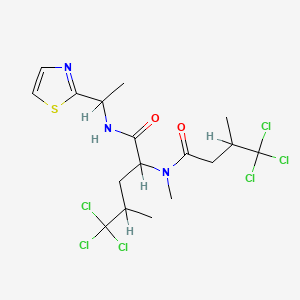
Phosphorus-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorus-33 atom is the radioactive isotope of phosphorus with relative atomic mass 32.971725, half-life of 25.34 days and nuclear spin (1)/2.
Applications De Recherche Scientifique
Phosphorus Metabolism in Health and Disease
Phosphorus-33 is valuable in studying phosphorus metabolism and kinetics in biological systems. It plays a critical role in a variety of essential cellular functions, such as energy transfer via adenosine triphosphate (ATP), maintenance of genetic information in DNA and RNA, intracellular signaling, and membrane structural integrity. Its use in research helps understand diseases affecting phosphate metabolism, impacting bone, soft tissues, skeletal muscle, and kidneys (Peacock, 2020).
Microbial Phosphorus Mineralization
Research utilizing Phosphorus-33 has revealed that root exudates can stimulate organic phosphorus mineralization by non-mycorrhizal microorganisms in soil. This understanding is crucial for enhancing plant growth in different soil types, as it helps in the mobilization of phosphorus, an essential nutrient for plant growth (Spohn, Ermak, & Kuzyakov, 2013).
Advanced Soil Phosphorus Research Methods
Phosphorus-33 is integral in advanced soil phosphorus research. Techniques like 33P isotopic exchange and others have been developed to better understand soil phosphorus speciation, reactions, and dynamics. These methods are vital for managing soil health and crop productivity (Kruse et al., 2015).
Quantitative Imaging in Plant Materials
The isotopic labeling of Phosphorus-33 enables quantitative imaging of phosphorus in plant materials, providing insights into phosphorus use and allocation in various biological systems. This method aids in understanding the movement and utilization of phosphorus in plants, which is key for agricultural research (Koch et al., 2019).
Characterizing Phosphorus Forms in Cropland Soils
31P-nuclear magnetic resonance spectroscopy, closely related to Phosphorus-33 studies, is the leading technique to characterize extractable soil organic phosphorus forms. This technique is underutilized in agriculture but crucial for understanding soil phosphorus dynamics in various cropping systems (Cade-Menun, 2017).
Microbial P Fluxes in Calcareous Soils
Phosphorus-33 labeling has been used to assess microbial phosphorus fluxes in soils, highlighting the importance of organic phosphorus mineralization. This research is especially relevant in environments with low concentrations of inorganic orthophosphate, contributing significantly to plant nutrition (Schneider et al., 2017).
Propriétés
Numéro CAS |
15749-66-3 |
|---|---|
Formule moléculaire |
H3P |
Poids moléculaire |
35.996 g/mol |
Nom IUPAC |
phosphane |
InChI |
InChI=1S/H3P/h1H3/i1+2 |
Clé InChI |
XYFCBTPGUUZFHI-NJFSPNSNSA-N |
SMILES isomérique |
[33PH3] |
SMILES |
P |
SMILES canonique |
P |
Synonymes |
33P radioisotope P-33 radioisotope Phosphorus-33 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)

![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)






